molecular formula C8H7NO4 B14701411 4-(Hydroxycarbamoyl)benzoic acid CAS No. 22372-40-3

4-(Hydroxycarbamoyl)benzoic acid

Cat. No.: B14701411
CAS No.: 22372-40-3
M. Wt: 181.15 g/mol
InChI Key: LJRCHULXIQNSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxycarbamoyl)benzoic acid is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for laboratory use only. This molecule features a benzoic acid scaffold directly linked to a hydroxamate functional group, a combination known to confer potent metal-chelating properties and enzyme-inhibitory activity . The hydroxamate group is a well-established zinc-binding group (ZBG) that enables this compound to act as a potential inhibitor for metalloenzymes . Researchers can leverage this mechanism to probe and modulate the activity of various enzyme families. One of the primary research applications for this class of compounds is as a building block in the development of histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their inhibition is a validated therapeutic strategy in oncology and neurology . The structural motif of a hydroxamate attached to an aromatic cap group is a common feature in many potent and selective HDAC inhibitors, such as those described in research for neuropathic pain . Beyond HDACs, hydroxamate-based compounds like this compound show relevance in other research areas. They serve as key intermediates in synthesizing inhibitors for other metalloenzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis and inflammatory diseases . The compound's properties may also be exploited in chelation therapy research and as a synthetic intermediate for more complex bioactive molecules . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

22372-40-3

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

4-(hydroxycarbamoyl)benzoic acid

InChI

InChI=1S/C8H7NO4/c10-7(9-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H,9,10)(H,11,12)

InChI Key

LJRCHULXIQNSDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Hydroxycarbamoyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-aminobenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the hydroxamic acid derivative .

Industrial Production Methods: Industrial production of this compound often involves the use of optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxycarbamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Hydroxycarbamoyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydroxycarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Classification and Key Properties

The following table compares 4-(Hydroxycarbamoyl)benzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituent(s) CAS Number Molecular Weight Key Applications/Properties References
This compound –CONHOH at C4 Not reported ~181.08 (MS data) Metal complexation (Cu²⁺, Zn²⁺), antitumor agents (HDAC inhibition), anti-Aβ aggregation
4-Hydroxybenzoic acid –OH at C4 99-96-7 138.12 Preservatives, organic synthesis, biomarker in metabolomics
4-(Methoxycarbonyl)benzoic acid –COOCH₃ at C4 Varies ~180.16 Intermediate for esters/amides, peptide synthesis, HPLC analysis
4-Sulfamoylbenzoic acid –SO₂NH₂ at C4 138-41-0 199.19 Diuretics (e.g., Halazone), antimicrobial agents
Acetiromate –O–(3-I,4-I–C₆H₂–O–)– at C4 Not reported ~532.00 Antihyperlipidemic agent (iodinated phenolic ether derivative)
4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid –SO₂NH–(C₆H₃(OMe)(NO₂)) at C4 519152-08-0 352.32 Pharmaceutical intermediate (specific applications under investigation)
Metal Coordination Behavior
  • This compound forms stable complexes with Cu²⁺ and Zn²⁺, characterized by colorimetric shifts (green → dark blue for Cu²⁺) and mass spectral peaks at m/z 181.0758 .
  • 4-Hydroxybenzoic acid lacks strong metal-binding groups, limiting its use in coordination chemistry.
Enzyme Inhibition and Drug Design
  • The hydroxycarbamoyl group in This compound mimics natural hydroxamate motifs, enabling HDAC inhibition (e.g., compound 36D in antitumor studies) .
  • 4-Sulfamoylbenzoic acid derivatives (e.g., Halazone) act as carbonic anhydrase inhibitors, emphasizing the role of sulfonamide groups in diuretics .

Q & A

Q. What are the optimal synthetic routes for 4-(Hydroxycarbamoyl)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves coupling hydroxycarbamoyl groups to a benzoic acid scaffold. Enzymatic routes (e.g., lipase-catalyzed esterification) are preferred for stereochemical control, achieving yields of 70–85% under mild conditions (pH 6–7, 25–37°C) . Chemical methods, such as carbodiimide-mediated coupling (e.g., EDC/HOBt), require anhydrous solvents (DMF or DCM) and yield 60–75%, but may introduce impurities requiring HPLC purification (C18 column, acetonitrile/water gradient) . Key parameters:
MethodYield (%)Purity (%)Key Conditions
Enzymatic70–85≥95pH 6–7, 37°C, 24h
Chemical (EDC/HOBt)60–75≥90Anhydrous DMF, RT, 12h

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Key steps:
  • Crystal growth via slow evaporation (solvent: ethanol/water).
  • Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution via direct methods (SHELXD) and refinement (SHELXL) to R-factor < 0.05 .
  • Hydrogen-bonding networks (e.g., between hydroxycarbamoyl and carboxyl groups) confirm tautomeric stability .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity in enzyme inhibition studies?

  • Methodological Answer : Substituent effects are analyzed via structure-activity relationship (SAR) studies. For example:
  • Hydroxyl group replacement : Replacing the hydroxycarbamoyl group with a methoxy group reduces histone deacetylase (HDAC) inhibition by 40–60% (IC₅₀ shifts from 0.8 μM to 1.5 μM) .
  • Aromatic ring substitution : Electron-withdrawing groups (e.g., nitro) at the para position enhance antimicrobial activity (MIC: 2 μg/mL vs. 8 μg/mL for unmodified compound) .
  • Assays: HDAC inhibition measured via fluorometric assays (λex = 360 nm, λem = 460 nm); antimicrobial activity tested via broth microdilution (CLSI guidelines) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Purity : Use LC-MS (ESI+) to confirm ≥95% purity; impurities >5% may skew IC₅₀ values .
  • Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS affects HDAC activity by 20%) and temperature (25°C vs. 37°C) .
  • Cell lines : Compare results across multiple models (e.g., HeLa vs. HEK293 cells may show 30% differences in uptake efficiency) .

Q. What advanced computational tools predict the binding affinity of this compound to therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are employed:
  • Docking : Grid box centered on HDAC active site (20 ų), Lamarckian genetic algorithm.
  • MD : 100 ns simulation in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
  • Validation: Compare predicted ΔG values with experimental ITC (isothermal titration calorimetry) data (R² ≥ 0.85) .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in synthetic and biological studies?

  • Methodological Answer :
  • Synthesis : Report detailed reaction parameters (solvent volume, catalyst loading, temperature gradients). For example, a 5°C deviation in enzymatic synthesis reduces yield by 15% .
  • Biological assays : Use internal controls (e.g., SAHA as a positive control for HDAC inhibition) and triplicate measurements (CV < 10%) .
  • Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem (CID: [Relevant ID]) for public validation .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents dermal/ocular exposure) .
  • Ventilation : Use fume hoods during synthesis (amine vapors may cause respiratory irritation) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate, followed by absorption (vermiculite) and disposal as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.